molecular formula C6H9ClN2O2 B13129293 5-Amino-1-methyl-1H-pyrrole-2-carboxylicacidhydrochloride

5-Amino-1-methyl-1H-pyrrole-2-carboxylicacidhydrochloride

Katalognummer: B13129293
Molekulargewicht: 176.60 g/mol
InChI-Schlüssel: QMGZYDIRKUPGIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-1-methyl-1H-pyrrole-2-carboxylicacidhydrochloride is a heterocyclic organic compound with a pyrrole ring structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both amino and carboxylic acid groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-methyl-1H-pyrrole-2-carboxylicacidhydrochloride can be achieved through several methods. One common method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with various amines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions . Another method involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-1-methyl-1H-pyrrole-2-carboxylicacidhydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can yield different amino derivatives.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

5-Amino-1-methyl-1H-pyrrole-2-carboxylicacidhydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Amino-1-methyl-1H-pyrrole-2-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or activating various biological processes . Further research is needed to fully elucidate its molecular targets and pathways.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C6H9ClN2O2

Molekulargewicht

176.60 g/mol

IUPAC-Name

5-amino-1-methylpyrrole-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H8N2O2.ClH/c1-8-4(6(9)10)2-3-5(8)7;/h2-3H,7H2,1H3,(H,9,10);1H

InChI-Schlüssel

QMGZYDIRKUPGIJ-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=CC=C1N)C(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.